molecular formula C19H20N2O3S2 B2685033 (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide CAS No. 905657-75-2

(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide

Cat. No. B2685033
CAS RN: 905657-75-2
M. Wt: 388.5
InChI Key: OBMAUKVLTPYNKV-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactions

Studies on similar compounds highlight their synthesis and reactions. For instance, the synthesis of sulfenyl-substituted sulfonium ylides and their reactions to produce cyclopropanes and vinylsulfonium salts demonstrate the chemical versatility of sulfonamide and thiazole derivatives (Hayasi & Nozaki, 1972). Additionally, research on the tautomeric structures of thiadiazole sulfonamide compounds via DFT-D calculations and solid-state NMR emphasizes the importance of structural analysis in understanding the properties of these molecules (Li, Bond, Johansson, & van de Streek, 2014).

Biological Activities

The antibacterial activities of sulfone derivatives containing oxadiazole moieties against rice bacterial leaf blight highlight the potential of sulfonamide compounds in agricultural applications (Shi et al., 2015). Similarly, the synthesis of azoles incorporating a sulfonamide moiety as anticonvulsant agents underlines the medicinal chemistry applications of these compounds (Farag et al., 2012).

Antimicrobial and Anticancer Properties

Research on the design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives demonstrates their effective antimicrobial and antiproliferative properties, making them candidates for drug development (Abd El-Gilil, 2019). Another study on the synthesis and characterization of celecoxib derivatives as potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents showcases the broad therapeutic potential of sulfonamide-based compounds (Küçükgüzel et al., 2013).

properties

IUPAC Name

3-(benzenesulfonyl)-N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c1-3-14-9-10-16-17(13-14)25-19(21(16)2)20-18(22)11-12-26(23,24)15-7-5-4-6-8-15/h4-10,13H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMAUKVLTPYNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=NC(=O)CCS(=O)(=O)C3=CC=CC=C3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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